molecular formula C9H12FNO B1394017 N-(5-Fluoro-2-methoxybenzyl)-N-methylamine CAS No. 823188-87-0

N-(5-Fluoro-2-methoxybenzyl)-N-methylamine

Cat. No. B1394017
M. Wt: 169.2 g/mol
InChI Key: OVZWLWZMLHOFFU-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methoxybenzyl)-N-methylamine (FMAB) is a fluorinated amine compound that has a variety of applications in both scientific research and industrial processes. FMAB is a colorless liquid at room temperature and has a boiling point of 100°C. It is a non-toxic and non-flammable compound that is relatively stable in air and water. FMAB has been used in a variety of applications, including as a reagent for the synthesis of pharmaceuticals, as a catalyst for chemical reactions, and as a surfactant for the production of polymers.

Scientific Research Applications

  • Field : Neuropharmacology .
  • Summary : N-benzyltryptamines, including compounds similar to “N-(5-Fluoro-2-methoxybenzyl)-N-methylamine”, have been studied for their binding and functional activity at the human 5-HT2 receptor subtypes . These receptors are associated with psychedelic activity .
  • Methods : The researchers synthesized a family of tryptamine derivatives and subjected them to in vitro affinity and functional activity assays vs. the human 5-HT2 receptor subtypes .
  • Results : Some of these compounds exhibited modest selectivity for either 5-HT2A or 5-HT2C receptors, with affinities in the 10–100 nanomolar range for 5-HT2A receptors . All of these compounds proved to be 5-HT2C receptor full agonists while most of them showed low efficacy at the 5-HT2A subtype . Several showed moderate-to-strong preferences for activation of the 5-HT2C subtype at nanomolar concentrations .

Safety And Hazards

The safety data sheet for a related compound, “5-Fluoro-2-methoxybenzyl bromide”, indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-6-7-5-8(10)3-4-9(7)12-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZWLWZMLHOFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250821
Record name 5-Fluoro-2-methoxy-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Fluoro-2-methoxybenzyl)-N-methylamine

CAS RN

823188-87-0
Record name 5-Fluoro-2-methoxy-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823188-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxy-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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